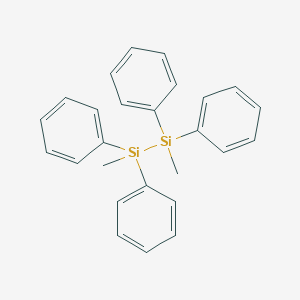

1,2-Dimethyl-1,1,2,2-Tetraphenyldisilan

Übersicht

Beschreibung

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a useful research compound. Its molecular formula is C26H26Si2 and its molecular weight is 394.7 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

1,2-Dimethyl-1,1,2,2-Tetraphenyldisilan wird in der organischen Synthese verwendet . Es ist ein vielseitiges Reagenz, das verwendet werden kann, um die Dimethyltetraphenylsilylgruppe in organische Moleküle einzuführen .

Synthese von Imidazolen

Diese Verbindung wurde in der Synthese von Imidazolen hervorgehoben . Imidazole sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von alltäglichen Anwendungen verwendet werden .

Biokraftstoffe und Bioprodukte

This compound wurde im Zusammenhang mit Biokraftstoffen und Bioprodukten erwähnt . Es könnte möglicherweise bei der Umwandlung von Kohlenhydraten in Biokraftstoffe und Bioprodukte innerhalb eines Bioraffinerie-Frameworks verwendet werden .

Recycling von ionischen Flüssigkeiten

Es wurden Forschungen zum Recycling von ionischen Flüssigkeiten durchgeführt, bei denen this compound eine Rolle spielen könnte . Die Studie zielte darauf ab, optimale Bedingungen für die maximale Desorption der Ionen der ionischen Flüssigkeit sowie die Rückgewinnung und das Recycling der ursprünglichen ionischen Flüssigkeit zu ermitteln .

Synthese von Cyclopentadienen

This compound wurde bei der Synthese von 1,2-disubstituierten Cyclopentadienen verwendet . Diese Verbindungen haben eine breite Palette von Anwendungen im Bereich der organischen Chemie

Safety and Hazards

“1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” is classified under GHS07 . It has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Wirkmechanismus

Target of Action

This compound is a type of disilane, which are molecules containing two silicon atoms. Disilanes are often used in the field of organic synthesis, particularly in the formation of silicon-carbon bonds .

Mode of Action

As a disilane, it may participate in reactions that involve the formation or cleavage of silicon-silicon or silicon-carbon bonds .

Eigenschaften

IUPAC Name |

methyl-[methyl(diphenyl)silyl]-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZRJYXUMDPPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061578 | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-76-5 | |

| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyltetraphenyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in material science?

A1: Research suggests 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane could be a valuable precursor in silicon carbide (SiC) thin film deposition. A study explored its use in a fluidized/packed bed chemical vapor deposition (CVD) process []. The research focused on characterizing the compound's thermal properties for CVD and demonstrated its potential for SiC synthesis.

Q2: How does 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane behave in chemical reactions with hydrazines?

A2: 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane acts as an oxidizing agent in reactions with hydrazines, facilitating their conversion into 2-tetrazenes [, ]. This reaction highlights the compound's ability to participate in redox processes and its potential utility in synthesizing nitrogen-containing compounds.

Q3: Has 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane been explored as a catalyst?

A3: Yes, research has explored its catalytic activity in esterification reactions. A study demonstrated its effectiveness in catalyzing the esterification of stearic acid with methanol and 2-propanol to produce methyl stearate and isopropyl stearate, respectively []. The reaction was conducted at 100°C for 10 hours, achieving yields of 86.1% and 67.5% for methyl stearate and isopropyl stearate, respectively. This suggests the compound's potential as a catalyst in organic synthesis.

Q4: What is the significance of the "counterattack reagent" characteristic of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane?

A4: The term "counterattack reagent" refers to the compound's ability to react with nucleophiles in a way that leads to the displacement of a leaving group attached to silicon. This property is valuable in synthesizing polysilylated hydrazines [, ]. The silicon-silicon bond in 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be cleaved by nucleophilic attack, enabling the introduction of multiple silyl groups onto a hydrazine molecule. This methodology expands the possibilities for synthesizing complex hydrazine derivatives with tailored properties.

Q5: What spectroscopic techniques were used to characterize the products of the esterification reaction catalyzed by 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane?

A5: The products of the esterification reaction, methyl stearate and isopropyl stearate, were characterized using Fourier-transform infrared spectroscopy (FT-IR), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy []. These analytical techniques provided complementary information about the chemical structure and purity of the synthesized esters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)

![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)